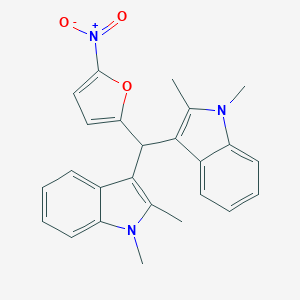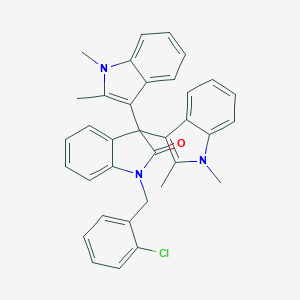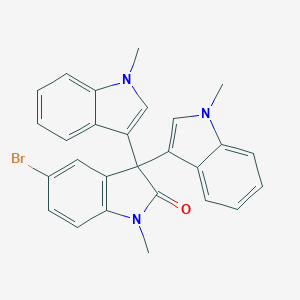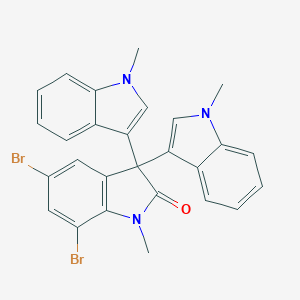
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole, also known as DIFM, is a synthetic organic compound that has shown potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR pathway, which is involved in cell growth and survival. 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties. 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole is its high potency against cancer cells, which makes it a promising candidate for further research. However, one limitation is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which are important factors in drug development.
Orientations Futures
There are several future directions for the research of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole. One area of interest is the development of more efficient synthesis methods to produce higher yields of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole. Another area of interest is the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy as a cancer treatment. Additionally, the combination of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole with other anti-cancer agents may enhance its anti-tumor effects. Finally, further studies on the mechanism of action of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole may provide insight into its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole involves the reaction of 5-nitro-2-furaldehyde with 1,2-dimethylindole-3-carbaldehyde in the presence of a basic catalyst. The resulting product is then subjected to a second reaction with formaldehyde and sodium borohydride to produce 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole. This method has been optimized to produce high yields of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole with good purity.
Applications De Recherche Scientifique
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole induces apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in animal models. 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has been tested against a variety of cancer types, including breast, lung, and colon cancer, and has shown promising results.
Propriétés
Nom du produit |
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole |
|---|---|
Formule moléculaire |
C25H23N3O3 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
3-[(1,2-dimethylindol-3-yl)-(5-nitrofuran-2-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C25H23N3O3/c1-15-23(17-9-5-7-11-19(17)26(15)3)25(21-13-14-22(31-21)28(29)30)24-16(2)27(4)20-12-8-6-10-18(20)24/h5-14,25H,1-4H3 |
Clé InChI |
RROSEOCZIKEMDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC=C(O3)[N+](=O)[O-])C4=C(N(C5=CC=CC=C54)C)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC=C(O3)[N+](=O)[O-])C4=C(N(C5=CC=CC=C54)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
